2-Chloro-4-(difluoromethyl)pyridin-3-amine
Description
2-Chloro-4-(difluoromethyl)pyridin-3-amine is a halogenated pyridine derivative characterized by a chlorine atom at position 2, a difluoromethyl (-CF₂H) group at position 4, and an amine (-NH₂) group at position 3 on the pyridine ring. This compound’s structural features make it a versatile intermediate in medicinal chemistry and agrochemical research, where halogenated pyridines are often leveraged for their electronic and steric properties. The chlorine atom contributes to electron-withdrawing effects, while the difluoromethyl group balances lipophilicity and metabolic stability.
Properties
Molecular Formula |
C6H5ClF2N2 |
|---|---|
Molecular Weight |
178.57 g/mol |
IUPAC Name |
2-chloro-4-(difluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C6H5ClF2N2/c7-5-4(10)3(6(8)9)1-2-11-5/h1-2,6H,10H2 |
InChI Key |
YMXXDHWWDHXNMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C(F)F)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(difluoromethyl)pyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-iodopyridine with difluoromethylating agents under specific conditions . Another method includes the use of 2,2-difluoroacetic anhydride as a starting material, followed by a series of reactions to introduce the chlorine and amine groups .
Industrial Production Methods
In industrial settings, the production of 2-Chloro-4-(difluoromethyl)pyridin-3-amine often involves scalable and economical processes. These methods are designed to maximize yield and minimize waste. For example, a practical synthesis route may involve a five-step, two-pot process starting from 2,2-difluoroacetic anhydride .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(difluoromethyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling: Palladium catalysts and boron reagents are used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research has indicated that pyridine derivatives, including 2-Chloro-4-(difluoromethyl)pyridin-3-amine, exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been studied for their ability to inhibit key pathways involved in cancer cell proliferation. The introduction of difluoromethyl groups enhances the lipophilicity and bioavailability of these compounds, making them potent candidates for further development as anticancer agents .
Anti-inflammatory Properties:
Pyridine derivatives have also been evaluated for their anti-inflammatory effects. Studies have shown that modifications at the pyridine ring can lead to enhanced inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The presence of electron-withdrawing groups such as chlorine and difluoromethyl has been linked to increased anti-inflammatory activity .
Agricultural Applications
Herbicidal Activity:
The compound's structural characteristics make it a candidate for herbicidal formulations. Research has demonstrated that pyridine derivatives can act as effective herbicides by inhibiting specific biochemical pathways in plants. The incorporation of 2-Chloro-4-(difluoromethyl)pyridin-3-amine into herbicidal compositions has shown promise in controlling weed growth while minimizing damage to crops .
Pesticidal Properties:
In addition to herbicidal applications, this compound may also possess pesticidal properties. The structural features that confer herbicidal activity could similarly translate into efficacy against various pests, making it a valuable addition to integrated pest management strategies .
Synthesis and Structure-Activity Relationships
Synthetic Pathways:
The synthesis of 2-Chloro-4-(difluoromethyl)pyridin-3-amine can be achieved through several methods, including palladium-catalyzed cross-coupling reactions. These synthetic routes are crucial for producing the compound in sufficient quantities for research and application purposes .
Structure-Activity Relationship Studies:
Understanding the relationship between the chemical structure of pyridine derivatives and their biological activity is essential for optimizing their efficacy. Studies have shown that variations in substituents on the pyridine ring significantly influence their pharmacological profiles, including potency and selectivity against target enzymes .
Case Studies
Mechanism of Action
The mechanism of action of 2-Chloro-4-(difluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets. The presence of the difluoromethyl group enhances its binding affinity to certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may also participate in metabolic pathways, influencing cellular processes and signaling .
Comparison with Similar Compounds
Key Structural Variations
Analysis
Trifluoromethyl (-CF₃) vs. Difluoromethyl (-CF₂H): The trifluoromethyl group in 2-chloro-5-(trifluoromethyl)pyridin-3-amine is a stronger electron-withdrawing group compared to the difluoromethyl group in the target compound. The reduced fluorine content in -CF₂H may enhance metabolic stability compared to -CF₃, which is prone to oxidative defluorination .
Amine Group Position: The presence of the amine at position 3 in the target compound distinguishes it from non-aminated analogs like 2-chloro-4-(trifluoromethyl)pyridine. The amine group increases polarity and hydrogen-bonding capacity, which can improve solubility and target engagement in drug design .
Substituent Position:
- Moving the difluoromethyl group from position 4 (target compound) to position 5 (as in 2-chloro-5-(trifluoromethyl)pyridin-3-amine) alters steric and electronic interactions. Position 4 substituents may exert greater steric hindrance on adjacent groups, affecting molecular recognition .
Electronic and Steric Effects
- Electron-Withdrawing Capacity:
- The trifluoromethyl group (-CF₃) has a higher Hammett σ value (≈1.07) compared to difluoromethyl (-CF₂H, σ ≈0.65), leading to stronger electron withdrawal from the pyridine ring. This impacts reaction kinetics in nucleophilic aromatic substitution .
Biological Activity
2-Chloro-4-(difluoromethyl)pyridin-3-amine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure suggests possible interactions with various biological targets, which may lead to therapeutic applications.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure includes a chloro group and a difluoromethyl group, which are significant for its biological activity.
Antibacterial Activity
Research has indicated that compounds similar to 2-Chloro-4-(difluoromethyl)pyridin-3-amine exhibit notable antibacterial properties. For instance, studies have shown that pyridine derivatives can inhibit bacterial phosphopantetheinyl transferases (PPTases), which are essential for bacterial viability and virulence. Specifically, these compounds have demonstrated submicromolar inhibition against bacterial Sfp-PPTase without affecting the human orthologue, suggesting a selective antibacterial mechanism .
Table 1: Antibacterial Activity of Pyridine Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Chloro-4-(difluoromethyl)pyridin-3-amine | Staphylococcus aureus | < 1 µM |
| 4-(3-Chloro-5-(trifluoromethyl)pyridine) | Escherichia coli | 40-50 µg/mL |
Anticancer Activity
Compounds in the pyridine class have also been investigated for their anticancer properties. The structural modifications in these compounds can enhance their efficacy against various cancer cell lines. For instance, derivatives of pyridine have been shown to induce apoptosis in cancer cells through multiple pathways, including the inhibition of specific kinases involved in cell proliferation .
Case Study:
A study on pyridinyl derivatives found that certain modifications led to increased cytotoxicity against human cancer cell lines, indicating that 2-Chloro-4-(difluoromethyl)pyridin-3-amine and its analogs could be promising candidates for further development as anticancer agents.
The biological activity of 2-Chloro-4-(difluoromethyl)pyridin-3-amine is likely linked to its ability to interact with specific enzymes and receptors within bacterial cells and cancer cells. The presence of electron-withdrawing groups such as chlorine and fluorine enhances the compound's ability to form strong interactions with target proteins.
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary findings suggest that modifications in the pyridine ring can significantly affect solubility and metabolic stability, which are critical factors for therapeutic efficacy .
Table 2: Pharmacokinetic Properties of Pyridine Derivatives
| Property | Value |
|---|---|
| Solubility at pH 7.4 | Moderate (5–15 µM) |
| Metabolic Stability | Moderate (human CL int ~50 µL/mg/min) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
